molecular formula C13H8ClN3O5 B10959903 3-chloro-4-nitro-N-(3-nitrophenyl)benzamide

3-chloro-4-nitro-N-(3-nitrophenyl)benzamide

Cat. No.: B10959903
M. Wt: 321.67 g/mol
InChI Key: DWSOOTYRECTVPD-UHFFFAOYSA-N
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Description

3-chloro-4-nitro-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8ClN3O5 It is characterized by the presence of both chloro and nitro functional groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-nitro-N-(3-nitrophenyl)benzamide typically involves a multi-step process:

    Nitration: The starting material, 3-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Coupling Reaction: The nitrated product is then subjected to a coupling reaction with 3-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro groups in 3-chloro-4-nitro-N-(3-nitrophenyl)benzamide can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Reduction: 3-amino-4-nitro-N-(3-nitrophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-4-nitro-N-(3-nitrophenyl)benzamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of nitro and chloro groups can impart biological activity, making it a candidate for drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials where specific functional groups are required to achieve desired properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-nitro-N-(3-nitrophenyl)benzamide in biological systems involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can enhance the compound’s binding affinity to specific targets, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-nitro-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group at the 4-position on the phenyl ring.

    3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide: Contains a methoxy group instead of a nitro group at the 4-position.

Uniqueness

3-chloro-4-nitro-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the chloro and nitro groups, which can influence its reactivity and biological activity. The combination of these functional groups in the benzamide structure provides distinct chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C13H8ClN3O5

Molecular Weight

321.67 g/mol

IUPAC Name

3-chloro-4-nitro-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C13H8ClN3O5/c14-11-6-8(4-5-12(11)17(21)22)13(18)15-9-2-1-3-10(7-9)16(19)20/h1-7H,(H,15,18)

InChI Key

DWSOOTYRECTVPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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